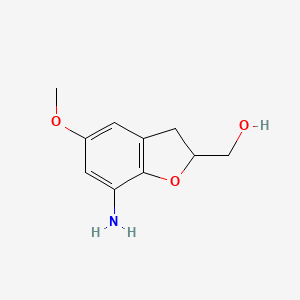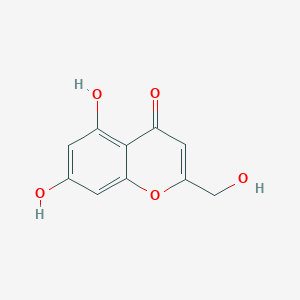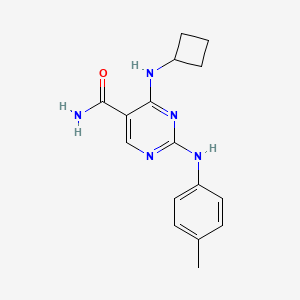
Rac-2-(4-(2-chlorophenylsulfonyl)phenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol is an organic compound with a complex structure that includes a sulfonyl group, a chlorophenyl group, and a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol typically involves a multi-step process. One common method is the sulfonylation of 2-chlorophenyl with a sulfonyl chloride derivative, followed by a Friedel-Crafts alkylation to introduce the propanol group. The reaction conditions often require the use of a strong acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-one, while reduction of the sulfonyl group may produce 2-[4-(2-chlorophenyl)phenyl]propan-2-ol.
Aplicaciones Científicas De Investigación
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of sulfonyl groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(2-bromophenyl)sulfonylphenyl]propan-2-ol
- 2-[4-(2-fluorophenyl)sulfonylphenyl]propan-2-ol
- 2-[4-(2-methylphenyl)sulfonylphenyl]propan-2-ol
Uniqueness
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.
Propiedades
Fórmula molecular |
C15H15ClO3S |
|---|---|
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol |
InChI |
InChI=1S/C15H15ClO3S/c1-15(2,17)11-7-9-12(10-8-11)20(18,19)14-6-4-3-5-13(14)16/h3-10,17H,1-2H3 |
Clave InChI |
RCKMIFPXYXDXBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)




![2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13871922.png)


![Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B13871939.png)
![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
